Cas no 104436-90-0 (Tert-butyl 3-methoxy-4-methylbenzoate)

Tert-butyl 3-methoxy-4-methylbenzoate is a benzoate ester derivative characterized by its tert-butyl ester group and methoxy-methyl substitution pattern on the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its stability and reactivity in esterification and coupling reactions. The tert-butyl group enhances steric protection, improving selectivity in synthetic pathways, while the methoxy and methyl substituents offer versatility for further functionalization. Its well-defined structure and purity make it suitable for precision chemical transformations. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres.
Tert-butyl 3-methoxy-4-methylbenzoate structure
104436-90-0 structure
Product Name:Tert-butyl 3-methoxy-4-methylbenzoate
CAS No:104436-90-0
MF:C13H18O3
MW:222.280224323273
CID:1144388
PubChem ID:14708755
Update Time:2025-11-06

Tert-butyl 3-methoxy-4-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 3-methoxy-4-methylbenzoate
    • AGN-PC-00278S
    • ACMC-20m785
    • Benzoic acid, 3-methoxy-4-methyl-, 1,1-dimethylethyl ester
    • CTK0D8029
    • AKOS007930798
    • SureCN9376320
    • AGN-PC-00278S; ACMC-20m785; Benzoic acid, 3-methoxy-4-methyl-, 1,1-dimethylethyl ester; CTK0D8029; AKOS007930798; SureCN9376320;
    • E91789
    • MFCD19026454
    • 104436-90-0
    • t-butyl 3-methoxy-4-methylbenzoate
    • XTRDRJZXPPUNAN-UHFFFAOYSA-N
    • DTXSID50563231
    • CS-0195860
    • SCHEMBL9376320
    • Inchi: 1S/C13H18O3/c1-9-6-7-10(8-11(9)15-5)12(14)16-13(2,3)4/h6-8H,1-5H3
    • InChI Key: XTRDRJZXPPUNAN-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(C)=C(C=1)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 222.125594432g/mol
  • Monoisotopic Mass: 222.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.95890

Tert-butyl 3-methoxy-4-methylbenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01G0PY-5g
Benzoic acid, 3-methoxy-4-methyl-, 1,1-dimethylethyl ester
104436-90-0 95%
5g
$350.00 2025-02-13
Aaron
AR01G0PY-10g
Benzoic acid, 3-methoxy-4-methyl-, 1,1-dimethylethyl ester
104436-90-0 95%
10g
$595.00 2025-02-13

Additional information on Tert-butyl 3-methoxy-4-methylbenzoate

Recent Advances in the Application of Tert-butyl 3-methoxy-4-methylbenzoate (CAS: 104436-90-0) in Chemical Biology and Pharmaceutical Research

Tert-butyl 3-methoxy-4-methylbenzoate (CAS: 104436-90-0) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ester derivative, characterized by its tert-butyl and methoxy functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. The compound's unique structural features enable it to interact with specific biological targets, making it a valuable tool for drug discovery and development.

One of the most notable applications of Tert-butyl 3-methoxy-4-methylbenzoate is its use as a building block in the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have utilized this compound to develop potent and selective kinase inhibitors that exhibit promising anti-tumor activity. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the activity of certain tyrosine kinases, which are implicated in the progression of various cancers. The study reported that derivatives of Tert-butyl 3-methoxy-4-methylbenzoate showed significant cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells.

In addition to its role in oncology, Tert-butyl 3-methoxy-4-methylbenzoate has also been explored for its potential applications in neurology. A study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's ability to modulate neurotransmitter receptors, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The researchers synthesized a series of analogs based on the core structure of Tert-butyl 3-methoxy-4-methylbenzoate and evaluated their binding affinity to specific receptors. The results indicated that certain analogs exhibited high selectivity and potency, suggesting their potential as lead compounds for the development of new neuroprotective agents.

The synthesis and optimization of Tert-butyl 3-methoxy-4-methylbenzoate derivatives have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for the production of this compound and its analogs. A recent publication in Organic Process Research & Development detailed a novel catalytic method for the synthesis of Tert-butyl 3-methoxy-4-methylbenzoate, which offers improved yield and purity compared to traditional methods. This advancement is particularly significant for the pharmaceutical industry, as it facilitates the large-scale production of high-quality intermediates for drug development.

Despite the promising findings, challenges remain in the application of Tert-butyl 3-methoxy-4-methylbenzoate and its derivatives. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed to fully realize their therapeutic potential. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovations in this area.

In conclusion, Tert-butyl 3-methoxy-4-methylbenzoate (CAS: 104436-90-0) represents a valuable chemical entity with diverse applications in chemical biology and pharmaceutical research. Its role as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and neuroprotective agents, underscores its importance in drug discovery. Recent advancements in synthetic methodologies and biological evaluations have further highlighted its potential, paving the way for the development of novel therapeutics. Future research should focus on addressing the existing challenges and exploring new avenues for the application of this compound in medicine.

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